molecular formula C12H10N2O B8792754 2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde CAS No. 545423-76-5

2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde

Cat. No. B8792754
M. Wt: 198.22 g/mol
InChI Key: KGTKPTLTHPOSPZ-UHFFFAOYSA-N
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Patent
US06825170B2

Procedure details

Sodium hexamethyldisilazide (1.0M in THF, 2.65 mL, 2.65 mmol) was added to a suspension of methoxymethyltriphenylphosphonium chloride (0.93 g, 2.71 mmol) in THF (13 mL) at 0° C., and the red-orange mixture was stirred for 15 min at 0° C. A solution of 4-(2-pyrimidinyl)benzaldehyde (250 mg, 1.36 mmol, prepared as described in WO 9828264) in THF (5 mL) was added, and stirring was continued at 0° C. for 1 h. 10% aq. HCl (13 mL) was added and the mixture was heated to 50° C. for 1 h. The reaction mixture was then cooled to 0° C. and solid Na2CO3 was added cautiously until the solution was basic. The mixture was extracted with ethyl acetate (2×25 mL) and the combined organic extracts were washed with brine (2×25 mL), dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 2:1 hexane/ethyl acetate) yielded 141 mg (52%) of the title compound. MS 199 (M+H)+.
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[N-][Si](C)(C)C.[Na+].[Cl-].[CH3:12][O:13]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[N:34]1[CH:39]=[CH:38][CH:37]=[N:36][C:35]=1[C:40]1[CH:47]=[CH:46][C:43]([CH:44]=O)=[CH:42][CH:41]=1.Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[N:34]1[CH:39]=[CH:38][CH:37]=[N:36][C:35]=1[C:40]1[CH:47]=[CH:46][C:43]([CH2:44][CH:12]=[O:13])=[CH:42][CH:41]=1 |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
Quantity
2.65 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
0.93 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
N1=C(N=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the red-orange mixture was stirred for 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 0° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, 2:1 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=C(N=CC=C1)C1=CC=C(C=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.